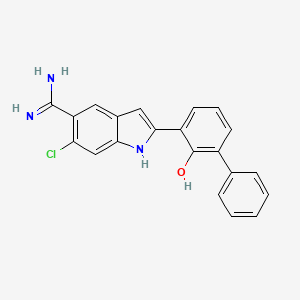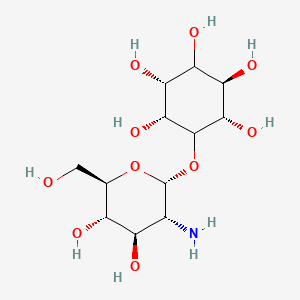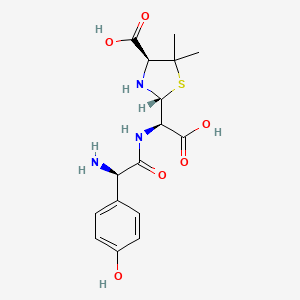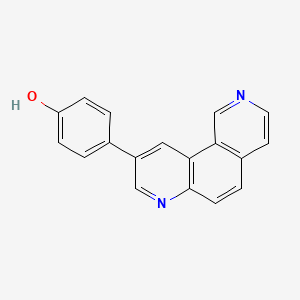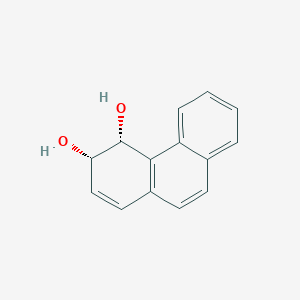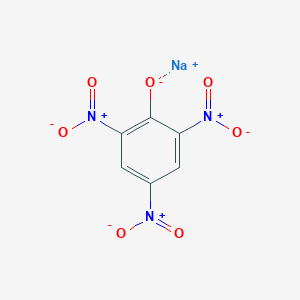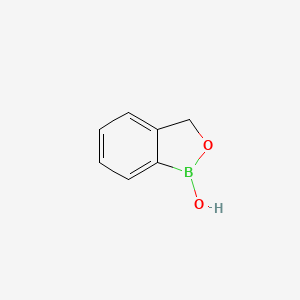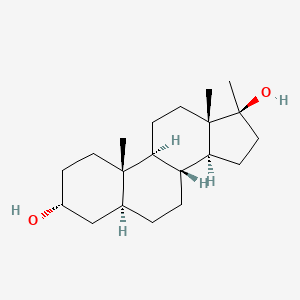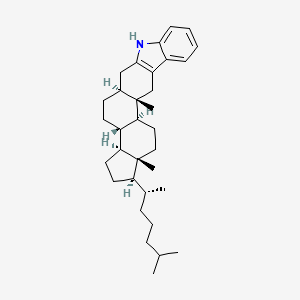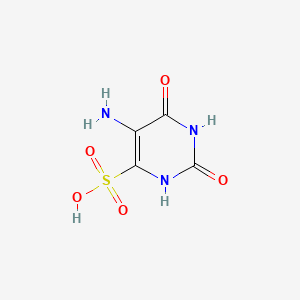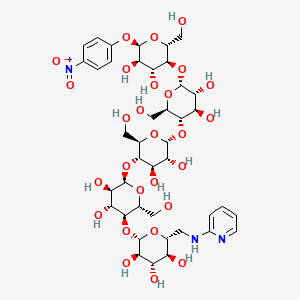
4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside is a complex organic compound that features a nitrophenyl group, a pyridylamino group, and a glucopyranoside moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside typically involves multiple steps, starting with the preparation of the glucopyranoside backboneCommon reagents used in these reactions include sodium hydride, tetrahydrofuran, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and pyridylamino sites.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the nitrophenyl or pyridylamino sites .
科学的研究の応用
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its glucopyranoside moiety.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the glucopyranoside moiety can interact with carbohydrate-binding proteins. The pyridylamino group may enhance the compound’s binding affinity to certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- 4-Nitrophenyl glucopyranoside
- 6’-Deoxy-6’-(2-pyridylamino)-a-D-glucopyranoside
- 4-Nitrophenyl 6’-deoxy-6’-(2-aminopyridyl)-a-D-glucopyranoside
Uniqueness
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside is unique due to the combination of its nitrophenyl, pyridylamino, and glucopyranoside groups. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds.
特性
CAS番号 |
100111-14-6 |
|---|---|
分子式 |
C41H59N3O27 |
分子量 |
1025.9 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,4,5-trihydroxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[2-(pyridin-2-ylamino)ethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H59N3O27/c45-11-17-32(23(50)28(55)37(64-17)62-15-6-4-14(5-7-15)44(60)61)68-39-29(56)24(51)34(19(13-47)65-39)69-41-31(58)26(53)35(36(59)71-41)70-40-30(57)25(52)33(18(12-46)66-40)67-38-27(54)22(49)21(48)16(63-38)8-10-43-20-3-1-2-9-42-20/h1-7,9,16-19,21-41,45-59H,8,10-13H2,(H,42,43)/t16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35?,36+,37+,38-,39-,40-,41+/m1/s1 |
InChIキー |
YOUHTYWPJOTHQP-PAHKVOLVSA-N |
SMILES |
C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |
異性体SMILES |
C1=CC=NC(=C1)NCC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@@H]([C@H]([C@H](O[C@@H]4O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O |
正規SMILES |
C1=CC=NC(=C1)NCCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(C(OC4O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O |
同義語 |
4-nitrophenyl-O-6-deoxy-6-((2-pyridyl)amino)-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-alpha-D-glucopyranoside FG5P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


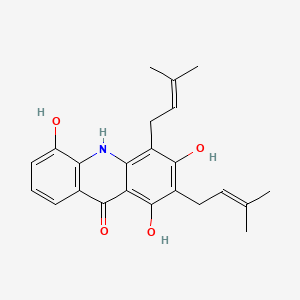
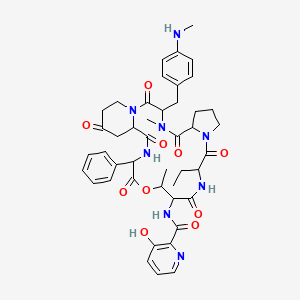
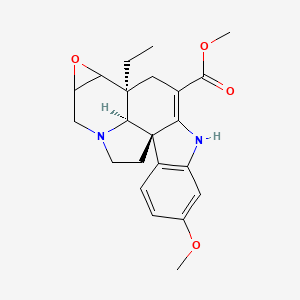
![1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)
